molecular formula C9H7Br2N B1423610 4,6-dibromo-7-methyl-1H-indole CAS No. 1082040-84-3

4,6-dibromo-7-methyl-1H-indole

Cat. No. B1423610
M. Wt: 288.97 g/mol
InChI Key: MVLGUULQDBXCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dibromo-7-methyl-1H-indole is a chemical compound with the molecular formula C9H7Br2N . It has a molecular weight of 288.97 g/mol.


Molecular Structure Analysis

The molecular structure of 4,6-dibromo-7-methyl-1H-indole consists of a fused ring system containing a benzene ring and a pyrrole ring, which is characteristic of indole compounds .

Scientific Research Applications

Synthesis and Structural Analysis

4,6-dibromo-7-methyl-1H-indole derivatives have been synthesized and characterized, showing diverse applications in different fields. These derivatives have been studied using techniques like NMR, FT-IR, UV–Visible, and X-ray diffraction (XRD). Their structures have been analyzed in detail, providing insights into bond angles, bond lengths, and specific space groups. Additionally, density functional theory (DFT) studies have been conducted to investigate their optimized geometry, vibrational analysis, and nonlinear optical properties (Tariq et al., 2020).

Biological and Industrial Applications

Sulfur-containing polybromoindoles, including variants of 4,6-dibromo indole derivatives, have been isolated from the Formosan red alga Laurencia brongniartii. These derivatives have shown cytotoxicity against selected cancer cells, indicating their potential in biological and medicinal research (El-Gamal et al., 2005).

Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, including 4,6-dibromo-7-methyl-1H-indole, have been extensively researched. Palladium-catalyzed reactions play a significant role in these processes, indicating their importance in organic chemistry for developing biologically active compounds and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Antioxidant and Acetylcholinesterase Inhibition Properties

4,6-dimethoxy-1H-indole-2-carbohydrazides, similar in structure to 4,6-dibromo-7-methyl-1H-indole, have been synthesized and characterized for their antioxidant properties and acetylcholinesterase inhibition. These compounds are significant for their potential medicinal applications (Bingul et al., 2019).

Membrane Interactions in Proteins

Studies on indole derivatives suggest the potential of tryptophan as a membrane anchor in proteins. This research provides evidence for the interaction of indole structures with membrane systems, which is crucial for understanding protein-membrane interactions (Abel et al., 2000).

Advanced Materials Chemistry

Research has shifted towards using indole derivatives, including 4,6-dibromo-7-methyl-1H-indole, in advanced materials chemistry. Their electron-donating nature and rich photo-excited state make them suitable for applications in this field, such as in photodynamic therapy (Ayari et al., 2020).

Future Directions

Indole and its derivatives, including 4,6-dibromo-7-methyl-1H-indole, have shown potential in drug discovery due to their diverse biological activities . Future research may focus on exploring the therapeutic potential of these compounds, their mechanisms of action, and their safety profiles. The development of efficient synthesis methods for these compounds is also an important area of research .

properties

IUPAC Name

4,6-dibromo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGUULQDBXCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1Br)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305679
Record name 4,6-Dibromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dibromo-7-methyl-1H-indole

CAS RN

1082040-84-3
Record name 4,6-Dibromo-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dibromo-7-methyl-1H-indole
Reactant of Route 2
4,6-dibromo-7-methyl-1H-indole
Reactant of Route 3
4,6-dibromo-7-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
4,6-dibromo-7-methyl-1H-indole
Reactant of Route 5
Reactant of Route 5
4,6-dibromo-7-methyl-1H-indole
Reactant of Route 6
4,6-dibromo-7-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.